N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that features both thiophene and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide typically involves multiple steps:
Formation of the 2-(2-chlorophenyl)acetyl chloride: : This is typically done by reacting 2-chlorophenyl acetic acid with thionyl chloride in the presence of a solvent such as dichloromethane under reflux conditions.
Coupling with 2,3'-bithiophen: : The 2-(2-chlorophenyl)acetyl chloride is then reacted with 2,3'-bithiophen-5-yl ethylamine in the presence of a base such as triethylamine to form the target compound.
Purification: : The resulting compound is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, these synthetic routes can be optimized for higher yields and cost-effectiveness. This involves the use of automated synthesisers and continuous flow reactors to handle large volumes of reagents and products efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.
Reduction: : Reduction reactions may target the chlorophenyl group or the thiophene rings, leading to the formation of corresponding dihydro compounds.
Substitution: : Electrophilic substitution reactions can occur at the thiophene rings, introducing different substituents to further modify the compound's properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are common reducing agents.
Substitution: : Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
The oxidation of the thiophene rings produces sulfoxides or sulfones, while reduction of the chlorophenyl group yields dihydro derivatives. Substitution reactions yield various modified thiophene derivatives.
Scientific Research Applications
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide has several applications in scientific research:
Chemistry: : It serves as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: : The compound can be studied for its interactions with biological molecules, providing insights into biochemical pathways.
Industry: : Used in the development of novel materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects is often studied in the context of its interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins within biological systems.
Pathways Involved: : Signal transduction pathways or metabolic pathways where the compound either inhibits or activates specific steps.
Comparison with Similar Compounds
Similar Compounds
N-(2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Similar structure but with different substitution patterns on the thiophene ring.
N-(2-([3,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Differs in the position of the bithiophene linkage.
N-(2-(furan-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Furan ring instead of thiophene.
Uniqueness
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-chlorophenyl)acetamide is unique due to its specific bithiophene linkage and chlorophenyl substitution, which confer distinct electronic and steric properties. These features make it a valuable compound for further modifications and applications in various fields.
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNOS2/c19-16-4-2-1-3-13(16)11-18(21)20-9-7-15-5-6-17(23-15)14-8-10-22-12-14/h1-6,8,10,12H,7,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUSFDDOQIXFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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